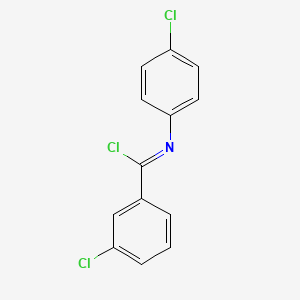
3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride is an organic compound with the molecular formula C13H8Cl2N. It is a derivative of benzene and is characterized by the presence of two chlorine atoms and a carboximidoyl chloride group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is typically purified by recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Reduction Reactions: Products include amines or alcohols.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(4-chlorophenyl)benzamide
- 3-Chloro-N-(4-chlorophenyl)benzenesulfonamide
- 3-Chloro-N-(4-chlorophenyl)benzylamine
Uniqueness
3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
828264-02-4 |
|---|---|
Fórmula molecular |
C13H8Cl3N |
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
3-chloro-N-(4-chlorophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8Cl3N/c14-10-4-6-12(7-5-10)17-13(16)9-2-1-3-11(15)8-9/h1-8H |
Clave InChI |
LPABJRMPMNZPHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane](/img/structure/B14213661.png)
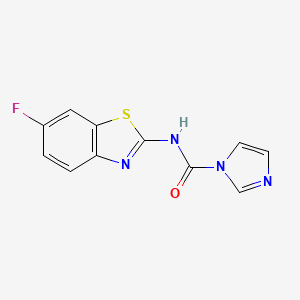
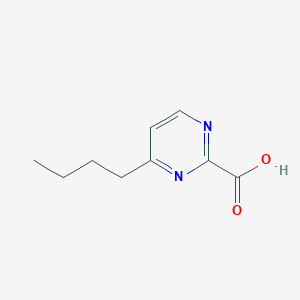

![N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide](/img/structure/B14213700.png)


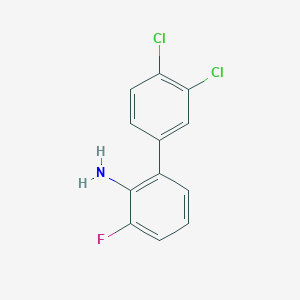
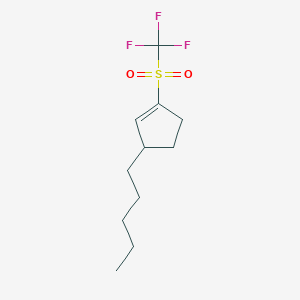


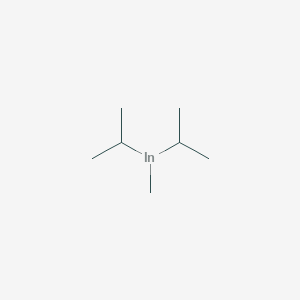
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

